molecular formula C34H60O5SSi2 B13791435 (2S)-2-[(1R,3aR,4E,7aS)-4-[[(1R,4S,6R)-4,6-bis[[tert-butyl(dimethyl)silyl]oxy]-2,2-dioxo-1,3,4,5,6,7-hexahydro-2-benzothiophen-1-yl]methylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]propanal

(2S)-2-[(1R,3aR,4E,7aS)-4-[[(1R,4S,6R)-4,6-bis[[tert-butyl(dimethyl)silyl]oxy]-2,2-dioxo-1,3,4,5,6,7-hexahydro-2-benzothiophen-1-yl]methylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]propanal

Cat. No.: B13791435
M. Wt: 637.1 g/mol
InChI Key: ZARWZJUOPFZIOB-UPWYSNFESA-N
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Description

The compound (2S)-2-[(1R,3aR,4E,7aS)-4-[[(1R,4S,6R)-4,6-bis[[tert-butyl(dimethyl)silyl]oxy]-2,2-dioxo-1,3,4,5,6,7-hexahydro-2-benzothiophen-1-yl]methylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]propanal is a complex organic molecule with a unique structure It contains multiple functional groups, including silyl ethers, a benzothiophene ring, and an indene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-[(1R,3aR,4E,7aS)-4-[[(1R,4S,6R)-4,6-bis[[tert-butyl(dimethyl)silyl]oxy]-2,2-dioxo-1,3,4,5,6,7-hexahydro-2-benzothiophen-1-yl]methylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]propanal involves multiple steps. The key steps include the formation of the benzothiophene ring, the introduction of the silyl ether groups, and the construction of the indene moiety. Each step requires specific reaction conditions, such as the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

The compound (2S)-2-[(1R,3aR,4E,7aS)-4-[[(1R,4S,6R)-4,6-bis[[tert-butyl(dimethyl)silyl]oxy]-2,2-dioxo-1,3,4,5,6,7-hexahydro-2-benzothiophen-1-yl]methylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]propanal can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The silyl ether groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biology, the compound may be studied for its potential biological activity. Its structural features suggest it could interact with biological macromolecules, making it a candidate for drug discovery research.

Medicine

In medicine, the compound could be investigated for its potential therapeutic effects. Its ability to undergo various chemical reactions makes it a versatile candidate for drug development.

Industry

In industry, the compound could be used in the production of advanced materials or as a catalyst in chemical reactions. Its silyl ether groups make it a useful reagent in silicon-based chemistry.

Mechanism of Action

The mechanism of action of (2S)-2-[(1R,3aR,4E,7aS)-4-[[(1R,4S,6R)-4,6-bis[[tert-butyl(dimethyl)silyl]oxy]-2,2-dioxo-1,3,4,5,6,7-hexahydro-2-benzothiophen-1-yl]methylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]propanal depends on its interaction with molecular targets. The compound’s multiple functional groups allow it to bind to various enzymes or receptors, potentially modulating their activity. The exact pathways involved would require further experimental investigation.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other silyl ether-containing molecules, benzothiophene derivatives, and indene-based compounds. Examples include:

  • (2S)-2-[(1R,3aR,4E,7aS)-4-[[(1R,4S,6R)-4,6-bis[[tert-butyl(dimethyl)silyl]oxy]-2,2-dioxo-1,3,4,5,6,7-hexahydro-2-benzothiophen-1-yl]methylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]propanal
  • Benzothiophene-2-carboxylic acid
  • Indene-1-carboxylic acid

Uniqueness

The uniqueness of this compound lies in its combination of functional groups and structural motifs

Properties

Molecular Formula

C34H60O5SSi2

Molecular Weight

637.1 g/mol

IUPAC Name

(2S)-2-[(1R,3aR,4E,7aS)-4-[[(1R,4S,6R)-4,6-bis[[tert-butyl(dimethyl)silyl]oxy]-2,2-dioxo-1,3,4,5,6,7-hexahydro-2-benzothiophen-1-yl]methylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]propanal

InChI

InChI=1S/C34H60O5SSi2/c1-23(21-35)28-15-16-29-24(14-13-17-34(28,29)8)18-31-26-19-25(38-41(9,10)32(2,3)4)20-30(27(26)22-40(31,36)37)39-42(11,12)33(5,6)7/h18,21,23,25,28-31H,13-17,19-20,22H2,1-12H3/b24-18+/t23-,25-,28-,29-,30+,31-,34+/m1/s1

InChI Key

ZARWZJUOPFZIOB-UPWYSNFESA-N

Isomeric SMILES

C[C@H](C=O)[C@H]1CC[C@H]\2[C@]1(CCC/C2=C\[C@@H]3C4=C(CS3(=O)=O)[C@H](C[C@@H](C4)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)C

Canonical SMILES

CC(C=O)C1CCC2C1(CCCC2=CC3C4=C(CS3(=O)=O)C(CC(C4)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)C

Origin of Product

United States

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